molecular formula C10H19NO2 B14595537 2-Oxazolidinone, 3-heptyl- CAS No. 60420-23-7

2-Oxazolidinone, 3-heptyl-

Cat. No.: B14595537
CAS No.: 60420-23-7
M. Wt: 185.26 g/mol
InChI Key: RLBSEJGBKDDWNM-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-heptyl-: is a derivative of oxazolidinone, a class of synthetic antimicrobial agents. Oxazolidinones are known for their potent activity against a wide range of multidrug-resistant Gram-positive pathogens . The 3-heptyl substitution on the oxazolidinone ring introduces unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method can yield 2-oxazolidinones in high yields (up to 92%) under conditions such as 100°C within 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .

Industrial Production Methods: Industrial production of 2-oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium has been reported to facilitate the synthesis of oxazolidinone derivatives . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a practical approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone, 3-heptyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: 2-Oxazolidinone, 3-heptyl- stands out due to its unique 3-heptyl substitution, which can impart different chemical and biological properties compared to other oxazolidinones. This substitution can influence the compound’s pharmacokinetics, bioavailability, and overall efficacy .

Properties

CAS No.

60420-23-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-heptyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-11-8-9-13-10(11)12/h2-9H2,1H3

InChI Key

RLBSEJGBKDDWNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCOC1=O

Origin of Product

United States

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